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Compound of Interest

Compound Name: ML-SI1

Cat. No.: B10824797 Get Quote

This guide provides a comparative analysis of ML-SI1, a known inhibitor of the Transient

Receptor Potential Mucolipin (TRPML) family of ion channels, with other methodologies and

chemical probes used in TRPML-related research. The data presented here is intended for

researchers, scientists, and drug development professionals engaged in the study of TRPML

channels and their physiological roles.

Performance Comparison of TRPML Channel
Modulators
The following table summarizes the quantitative data for ML-SI1 and its primary alternative,

ML-SI3, along with other relevant compounds used to study TRPML channel function. The data

highlights the differences in potency and selectivity among these molecules.
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Compound Target(s) Activity IC50 / EC50 Notes

ML-SI1
TRPML1,

TRPML2
Inhibitor

TRPML1: 15

µM[1][2]

Racemic mixture

of inseparable

diastereomers;

shows activator-

dependent

inhibition and a

weak effect on

TRPML2.[1][3][4]

(-)-trans-ML-SI3

TRPML1,

TRPML2,

TRPML3

Inhibitor

TRPML1: 1.6

µM, TRPML2:

2.3 µM,

TRPML3: 12.5

µM[3][4]

Considered a

more potent and

suitable tool for

studying

TRPML1 and

TRPML2

compared to ML-

SI1.[3][4]

(+)-trans-ML-SI3

TRPML1,

TRPML2,

TRPML3

Inhibitor /

Activator

TRPML1: 5.9 µM

(Inhibitor)[3][4]

Acts as an

inhibitor on

TRPML1 but an

activator on

TRPML2 and

TRPML3.[3][4]

Estradiol methyl

ether (EDME)
TRPML1

Subtype-

selective Inhibitor
0.6 µM[5]

A highly potent

and selective

inhibitor for

TRPML1.[5]

GW405833 TRPML1 Inhibitor Not specified

A close analogue

of ML-SI1 used

in research.[6][7]

ML-SA1 TRPML

Channels

Agonist Not specified A synthetic

agonist used to

activate TRPML

channels for
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studying inhibitor

effects.[8][9]

Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.

These protocols are essential for the replication and validation of the presented findings.

Fura-2 Based Single-Cell Calcium Imaging
This method is utilized to confirm the inhibitory effect of compounds on TRPML channels by

measuring changes in intracellular calcium concentrations.

Cell Culture and Loading: Human embryonic kidney (HEK293) cells stably expressing the

TRPML channel of interest are cultured on glass coverslips. The cells are then loaded with

the ratiometric calcium indicator Fura-2 acetoxymethyl ester (Fura-2 AM).

Baseline Measurement: The coverslip is mounted on a perfusion chamber on an inverted

microscope. Cells are perfused with a standard extracellular solution, and baseline Fura-2

fluorescence ratios (340/380 nm excitation) are recorded.

Channel Activation and Inhibition: The TRPML channel agonist, ML-SA1, is added to the

perfusion solution to induce calcium influx and a subsequent increase in the Fura-2 ratio.

Once a stable activated signal is achieved, the test inhibitor (e.g., ML-SI1) is co-perfused

with the agonist.

Data Analysis: The change in the Fura-2 ratio in the presence of the inhibitor is measured

and compared to the agonist-only response to determine the extent of inhibition. IC50 values

are calculated from concentration-response curves.

Whole-Lysosome Patch Clamp Recordings
This electrophysiological technique allows for the direct measurement of ion channel activity in

the lysosomal membrane.

Lysosome Isolation: Lysosomes are isolated from cultured cells (e.g., mouse podocytes)

through a series of centrifugation steps.
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Patch-Clamp Procedure: Isolated lysosomes are transferred to a recording chamber. A glass

micropipette with a small tip opening is used to form a high-resistance seal with the

lysosomal membrane (a "gigaseal"). The membrane patch is then ruptured to achieve the

whole-lysosome configuration, allowing for the measurement of currents across the entire

lysosomal membrane.

Data Acquisition: Voltage-clamp recordings are performed to measure ion currents. The

effect of channel modulators (agonists and inhibitors) is assessed by adding them to the bath

solution.

Data Analysis: The magnitude and characteristics of the measured currents in the presence

and absence of test compounds are analyzed to determine their effect on channel activity.

ALDEFLUOR Assay for Cancer Stem Cell Quantification
This assay is used to identify and quantify cancer stem cell populations based on their

aldehyde dehydrogenase (ALDH) activity.

Cell Treatment: Cancer cell lines (e.g., HCC1954 breast cancer cells) are treated with the

TRPML1 inhibitor ML-SI1 at various concentrations for a specified period (e.g., 48 hours).

[10]

ALDEFLUOR Staining: The treated cells are incubated with the ALDEFLUOR reagent, which

is a fluorescent substrate for ALDH. A specific inhibitor of ALDH, diethylaminobenzaldehyde

(DEAB), is used as a negative control.

Flow Cytometry: The fluorescence of the cell population is analyzed using a flow cytometer.

The ALDH-positive (ALDH+) population, representing the cancer stem cells, is identified by

its bright fluorescence compared to the DEAB-treated control.

Data Analysis: The percentage of ALDH+ cells in the ML-SI1-treated samples is compared to

the untreated control to determine the effect of TRPML1 inhibition on the cancer stem cell

population.[10]

TRPML1 Signaling and Autophagy Regulation
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The following diagram illustrates the role of TRPML1 in the regulation of autophagy, a key

cellular process for the degradation and recycling of cellular components. TRPML1-mediated

calcium release from the lysosome is a critical step in initiating the formation of

autophagosomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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